molecular formula C20H17BrN4O2 B11194015 5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11194015
M. Wt: 425.3 g/mol
InChI Key: NFKLCXVHYFKVJE-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinylmethyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through a condensation reaction between a pyrrole derivative and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling and inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-4-3-9-22-10-13)18(14-5-7-15(21)8-6-14)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3

InChI Key

NFKLCXVHYFKVJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)CC4=CN=CC=C4

Origin of Product

United States

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